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6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic organic compound characterized by a triazole and pyridine structure. Its chemical formula is , with a molecular weight of 232.01 g/mol. The compound features a bromine atom at the 6-position, a fluorine atom at the 8-position, and a methyl group at the 2-position of the triazole ring, contributing to its unique reactivity and biological properties. The compound is identified by its CAS number 1816253-36-7 .
The reactivity of 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can be attributed to the presence of both halogen atoms and the triazole moiety. Potential reactions include:
These reactions make it a versatile intermediate in organic synthesis.
6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exhibits notable biological activity. Compounds with similar structures have been investigated for their potential as:
Further research is needed to elucidate its specific biological mechanisms and therapeutic potential.
The synthesis of 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multi-step synthetic routes:
These methods highlight the compound's synthetic versatility and potential for modification.
6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has potential applications in various fields:
Interaction studies are essential for understanding how 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one interacts with biological targets:
These studies contribute to a comprehensive understanding of its pharmacodynamics and pharmacokinetics.
Several compounds share structural similarities with 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | 7169-95-1 | Different triazole structure |
| 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine | 1955558-29-8 | Lacks bromine substituent |
| Methyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine | 2349371-98-6 | Methyl ester derivative |
| 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | 1010120-55-4 | Amino substituent at different position |
The uniqueness of 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one lies in its specific combination of halogen substituents and methylation on the triazole ring. This structural configuration may influence its biological activity and reactivity compared to similar compounds.